molecular formula C18H36O4 B089717 9,10-Dihydroxystearic acid CAS No. 120-87-6

9,10-Dihydroxystearic acid

Cat. No. B089717
CAS RN: 120-87-6
M. Wt: 316.5 g/mol
InChI Key: VACHUYIREGFMSP-UHFFFAOYSA-N
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Description

9,10-Dihydroxystearic acid (DHSA) is an oxidation product of oleic acid . It has the molecular formula C18H36O4 . It can be formed from oleic acid in HepG2 cells . It activates peroxisome proliferator-activated receptor α (PPARα) in CV-1 cells when used at concentrations ranging from 50 to 100 µM . DHSA can improve glucose tolerance and insulin sensitivity in KKAy mice .


Synthesis Analysis

DHSA can be synthesized from oleic acid . It can also be reacted with ethylene oxide (EO) to obtain a new surfactant category that is characterized by the presence of 3 hydrophilic chains: 9,10-di-hydroxystearic acid ethoxylates (DHSAE-n, n = 10, 12, 15, 18, 20 EO) .


Molecular Structure Analysis

The molecular structure of DHSA was characterized using FT-IR and 1H NMR . The molecular weight of DHSA is 316.476 Da .


Chemical Reactions Analysis

The oxidative C-C cleavage of a C18 substrate like DHSA is an important transformation in synthetic organic chemistry . This facilitates the synthesis of valuable C8-C9 acids widely used in many industries .


Physical And Chemical Properties Analysis

DHSA has a density of 1.0±0.1 g/cm3, a boiling point of 481.6±25.0 °C at 760 mmHg, and a flash point of 259.2±19.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 16 freely rotating bonds .

Scientific Research Applications

  • Industrial Applications : 9,10-DHSA and its derivatives, developed from palm-based oils, are used in cosmetics, food, personal care, and pharmaceutical products. This includes applications in products like soaps, deodorant sticks, and shampoos (Koay et al., 2011).

  • Chemical Reactions and Derivatives : 9,10-DHSA undergoes a benzilic acid type of rearrangement and fission when treated with strong alkalis, leading to various compounds like α-octyl-α-hydroxysebacic acid and 9-oxoheptadecanoic acid (Dytham & Weedon, 1960).

  • Analytical Chemistry : The estimation and analysis of 9,10-DHSA and its acyl derivatives is a subject of study, focusing on their isolation and quantification (King, 1953).

  • Plant-Pathogen Interactions : 9,10-DHSA is a precursor in the synthesis of major C18 cutin monomers, which are messengers in plant-pathogen interactions. The cytochrome P450 CYP94A1 enzyme can hydroxylate 9,10-DHSA to form derivatives that play a role in plant defense (Pinot et al., 1999).

  • Biological Processes in Plants : The omega-hydroxylation of 9,10-DHSA by microsomal cytochrome P450 systems from Vicia sativa is another significant area of research, further emphasizing its role in plant biology (Pinot et al., 1992).

  • Extraction from Natural Sources : 9,10-DHSA and its triglycerides have been isolated from sal fat (Shorea robusta), which can be used to improve the solidification properties of the fat for confectionery applications (Reddy & Prabhakar, 1987).

  • Enzymatic Esterification : An enzymatic method using immobilized lipase from Thermomyces lanuginosus has been developed for the esterification of 9,10-DHSA with monohydric alcohol, indicating its potential in biocatalysis (Awang et al., 2005).

  • Pharmaceutical Applications : The copolymerization of 9,10-DHSA has been used to accelerate erosion rates of poly(ortho esters), which can be applied in drug delivery systems like those for levonorgestrel (Heller et al., 1987).

  • Surfactant Synthesis : 9,10-Dihydroxystearic acid ethoxylate, a new surfactant category, has been synthesized from DHSA. Its surface activity and application properties in wettability, emulsification, foamability, and decontamination have been systematically studied (Zhang et al., 2019).

  • Compatibility with Commercial Polymers : Derivatives of 9,10-DHSA have been studied for their compatibility with commercial polymers, suggesting applications in polymer chemistry (Knight et al., 1950).

  • Film Forming Polyester Resins : Polyester resins derived from 9,10-DHSA, which form flexible films when crosslinked, are explored for potential applications in materials science (Morriss et al., 1960).

Future Directions

The oxidative cleavage of DHSA is an important transformation in synthetic organic chemistry . This process can facilitate the synthesis of valuable C8-C9 acids widely used in many industries . The efficiency of the catalyst in the oxidative cleavage of DHSA relies on the nature of the active component, the support, and the average size of metal nanoparticles (NPs) . Future research could focus on optimizing these factors to improve the efficiency of the process .

properties

IUPAC Name

9,10-dihydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VACHUYIREGFMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

Record name 9,10-Dihydroxystearic acid
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Record name Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate
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DSSTOX Substance ID

DTXSID30870475
Record name 9,10-Dihydroxyoctadecanoic acid
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Molecular Weight

316.5 g/mol
Source PubChem
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Product Name

9,10-Dihydroxystearic acid

CAS RN

120-87-6, 93923-70-7
Record name 9,10-Dihydroxystearic acid
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Record name 9,10-Dihydroxystearic acid
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Record name 9,10-Dihydroxystearic acid
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Synthesis routes and methods

Procedure details

To a solution of NaOH (5.03 g) in water (200 ml) was suspended oleic acid (4.96 g), and the mixture to which ice had been added, was stirred at 5° C. A solution of potassium permanganate (4 g) in water (500 ml) was added, and the mixture was stirred for 5 minutes. Then, aqueous sulfurous acid was added until the mixture turned white, and the resulting precipitates were collected by filtration. The precipitates were washed with water and eluted with a mixture of chloroform-methanol (1:1), and the eluate was concentrated to give 9,10-dihydroxyoctadecanoic acid (4.69 g). To the suspension of 9,10-dihydroxyoctadecanoic acid in acetone was added conc. sulfuric acid (0.1 ml), and the mixture was stirred for 8 hours. After acetone was removed by distillation and water was added, the mixture was extracted with ethyl acetate. The ethyl acetate layer was dried over anhydrous sodium sulfate to give an acetonide (4.70 g). To the acetonide (3.70 g) were added para-nitrophenol (1.44 g) and N,N'-dicyclohexylcarbodiimide (3.21 g), and the mixture was stirred in N,N-dimethylformamide (DMF) for 12 hours. After precipitates produced were removed by filtration and the solvent (DMF) was removed by distillation, the residue was subjected to chromatography on a silica gel column with an eluent system of n-hexane-ethyl acetate (50:1) to give the active ester of 9,10-dihydroxyoctadecanoic acid 9,10-acetonide (3.05 g). The active ester was dissolved in DMF together with 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (400 mg), and after triethylamine (2.0 ml) was added, the mixture was stirred for 12 hours. The reaction mixture was concentrated, and the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (7:1 to 5:1) to give SPK123 in the yield of 113.9 mg.
Name
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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